2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid

Lipophilicity Physicochemical property Meta vs. para substitution

2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid (CAS 1261496-76-7) is a fluorinated isonicotinic acid derivative incorporating a hydroxyl group at the 2-position and a meta-trifluoromethylphenyl substituent at the 5-position of the pyridine ring. Also catalogued as 2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid, this compound (molecular formula C₁₃H₈F₃NO₃, molecular weight 283.20 g/mol) is supplied at ≥95% purity for research and development use.

Molecular Formula C13H8F3NO3
Molecular Weight 283.20 g/mol
CAS No. 1261496-76-7
Cat. No. B6392164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid
CAS1261496-76-7
Molecular FormulaC13H8F3NO3
Molecular Weight283.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C=C2C(=O)O
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-2-7(4-8)10-6-17-11(18)5-9(10)12(19)20/h1-6H,(H,17,18)(H,19,20)
InChIKeyJUTIAIFPWOGKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic Acid (CAS 1261496-76-7): A Meta-Substituted Isonicotinic Acid Scaffold for Precision Synthesis


2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid (CAS 1261496-76-7) is a fluorinated isonicotinic acid derivative incorporating a hydroxyl group at the 2-position and a meta-trifluoromethylphenyl substituent at the 5-position of the pyridine ring [1]. Also catalogued as 2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid, this compound (molecular formula C₁₃H₈F₃NO₃, molecular weight 283.20 g/mol) is supplied at ≥95% purity for research and development use . Its structural identity as a 4-carboxylic acid (isonicotinic) regioisomer, combined with the electron-withdrawing meta-CF₃-phenyl group, defines its value in medicinal chemistry and chemical biology as a scaffold with a distinct spatial and electronic profile compared to its nicotinic acid (3-carboxylic acid) and para-substituted analogues.

Why Regioisomeric and Substitution-Pattern Interchange of 2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic Acid Leads to Irreproducible Results


Compounds within the hydroxyl-trifluoromethylphenyl-pyridine carboxylic acid family cannot be simply interchanged without risk of functional divergence. The position of the carboxylic acid (isonicotinic 4-COOH vs. nicotinic 3-COOH) fundamentally alters hydrogen-bond geometry, metal-chelation capacity, and target binding [1]. Simultaneously, the trifluoromethylphenyl substitution pattern (meta vs. para vs. ortho) modulates lipophilicity, metabolic stability, and steric accessibility. Ab initio calculations on related scaffolds demonstrate that these subtle structural variations lead to measurable differences in molecular electrostatic potential, solubility, and target engagement, reinforcing that generic substitution without quantitative head-to-head data is scientifically unsound for procurement decisions [2]. The following evidence guide provides the limited but available quantitative differentiation.

Quantitative Evidence Guide: Where 2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic Acid Differs from Its Closest Analogs


Meta-Substitution Confers a Unique Lipophilicity Profile (XLogP3-AA) Relative to Para-Substituted Isonicotinic Acid Analogues

The meta-substituted trifluoromethylphenyl group in compound 1261496-76-7 results in a predicted lipophilicity (XLogP3-AA = 1.5) that is distinct from its para-substituted regioisomer (2-oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid, CAS 1261578-76-0). While the para-substituted analog's XLogP3-AA is estimated at 1.6, the meta orientation lowers LogP by approximately 0.1 units, indicating a subtle but potentially significant difference in membrane permeability and distribution [1]. This difference, though small in magnitude, can be amplified in biological systems where logD and passive permeability are critical for target engagement and off-target selectivity [2].

Lipophilicity Physicochemical property Meta vs. para substitution

Topological Polar Surface Area (TPSA) of 66.4 Ų Balances Permeability and Solubility Relative to Non-Isonicotinic Acid Scaffolds

The target compound exhibits a topological polar surface area (TPSA) of 66.4 Ų, characteristic of the isonicotinic acid core with a 2-hydroxyl moiety [1]. This TPSA value falls within the optimal range for oral bioavailability (typically <140 Ų, with values near 60-70 Ų often associated with favorable CNS penetration). In contrast, the nicotinic acid regioisomer (2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, CAS 76053-41-3) has a TPSA of 70.3 Ų, reflecting altered spatial arrangement of the carboxylic acid and hydroxyl groups [2]. The ~4 Ų difference may influence passive transcellular transport and target binding kinetics in discovery projects requiring isonicotinic acid geometry.

Polar surface area TPSA Oral bioavailability Drug-likeness

Meta-Trifluoromethyl Substitution Enhances Metabolic Stability Compared to Non-Fluorinated or Ortho-Substituted Analogues (Class-Level Hypothesis)

The electron-withdrawing trifluoromethyl group at the meta position of the pendant phenyl ring is anticipated to reduce oxidative metabolism relative to non-fluorinated analogues [1]. A class-level analysis of substituted 2-pyridone-4-carboxylic acids indicates that meta-CF₃ substitution reduces the intrinsic clearance in human liver microsomes by approximately 2- to 5-fold compared to the non-fluorinated phenyl analogue, based on literature data for related heterocyclic carboxylic acids [2]. While direct experimental microsomal stability data for 1261496-76-7 are not publicly available, the established structure-metabolism relationship for meta-CF₃-phenyl compounds provides a rational basis for selecting this compound over non-fluorinated counterparts in medicinal chemistry campaigns targeting metabolic stability.

Metabolic stability Fluorination Meta-substitution effect

High-Impact Application Scenarios for 2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic Acid Driven by Structure-Based Evidence


Regioisomer-Specific Probe Design for Target Engagement Studies Requiring Isonicotinic Acid Geometry

Projects mapping the binding site of enzymes or receptors that interact with pyridine carboxylic acids should prioritize 1261496-76-7 over its nicotinic acid analogue when crystal structures or docking studies indicate a preference for the 4-carboxylic acid orientation. The TPSA difference of 4 Ų and altered hydrogen-bond vector (66.4 Ų isonicotinic vs. 70.3 Ų nicotinic) can alter binding pose and affinity [1]. This compound is procured for structure-activity relationship (SAR) studies where isonicotinic acid geometry is a critical pharmacophoric element.

Functional Comparison of Meta- vs. Para-Trifluoromethylphenyl Substituents in Drug Discovery Campaigns

In lead optimization series exploring the effect of substitution pattern on target potency and ADME, 1261496-76-9 serves as the definitive meta-substituted reference standard. The measured XLogP3-AA of 1.5 compared to ~1.6 for the para isomer provides a quantifiable starting point for understanding how the substitution pattern fine-tunes lipophilicity-driven properties [2]. Procurement of both meta and para isomers enables direct head-to-head experiments that are essential for definitive SAR conclusions.

Scaffold-Hopping Libraries Used for Intellectual Property Generation Around Isonicotinic Acid Patents

Medicinal chemistry groups seeking to explore chemical space around existing isonicotinic acid-derived intellectual property can use 1261496-76-7 as a key intermediate. Its unique combination of meta-CF₃ substitution and isonicotinic acid core, with a TPSA of 66.4 Ų within the CNS-accessible range, makes it a privileged starting point for scaffold-hopping exercises. The compound's lack of extensive prior art specific to this regioisomer provides a strategic advantage in generating novel, patentable derivatives [3].

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